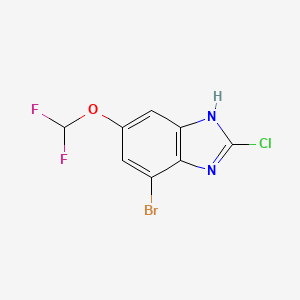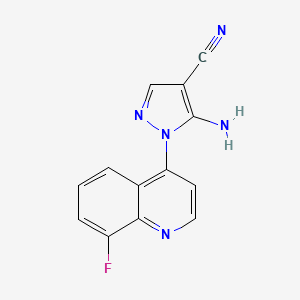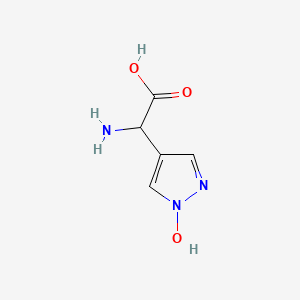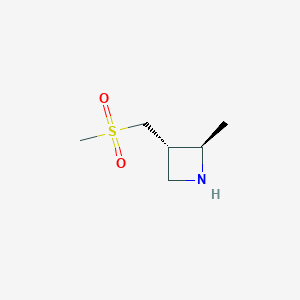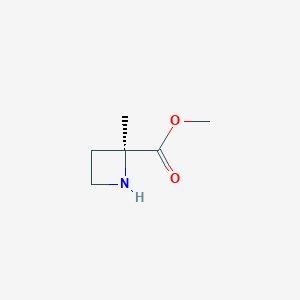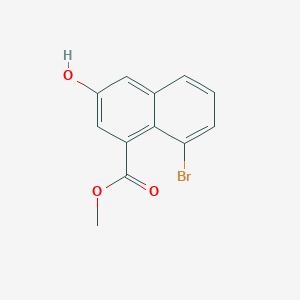
2-Ethyl-6-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of an ethyl group at the second position and a methoxy group at the sixth position on the quinoline ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methoxyquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and ethyl acetoacetate as starting materials. The reaction is catalyzed by a base such as sodium ethoxide and proceeds under reflux conditions to yield the desired quinoline derivative .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of transition-metal catalysts to enhance the efficiency and yield of the reaction. Methods such as microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly and sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinolines, halogenated quinolines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methoxyquinoline involves its interaction with various molecular targets and pathways:
Oxidative Stress: It induces oxidative stress in cancer cells, leading to DNA damage and cell cycle arrest.
Enzyme Inhibition: It inhibits enzymes such as bacterial DNA gyrase and topoisomerase, which are essential for DNA replication and cell division.
Comparison with Similar Compounds
6-Methoxyquinoline: Similar in structure but lacks the ethyl group at the second position.
2-Ethylquinoline: Lacks the methoxy group at the sixth position.
Uniqueness: 2-Ethyl-6-methoxyquinoline is unique due to the combined presence of both the ethyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound with applications across various scientific disciplines.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-ethyl-6-methoxyquinoline |
InChI |
InChI=1S/C12H13NO/c1-3-10-5-4-9-8-11(14-2)6-7-12(9)13-10/h4-8H,3H2,1-2H3 |
InChI Key |
LKVGOJUQDXXVEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[2,3-d]pyrimidine-2-methanamine](/img/structure/B12859684.png)
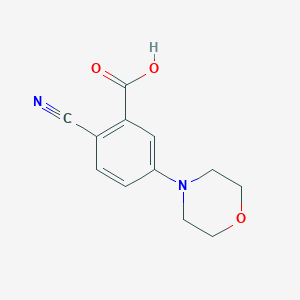
![tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12859695.png)

